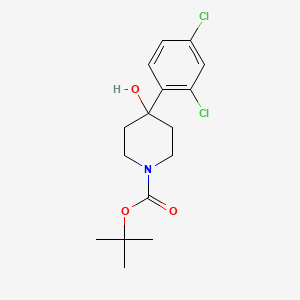
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a hydroxy group, along with a tert-butyl ester functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents like potassium permanganate or osmium tetroxide.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological targets, while the 2,4-dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid methyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique pharmacological properties and applications.
Properties
Molecular Formula |
C16H21Cl2NO3 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3 |
InChI Key |
JFQYSEMGHBNRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














